molecular formula C20H14F3NOS B15074218 3-(4-Phenyl-2-thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide CAS No. 853348-19-3

3-(4-Phenyl-2-thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide

Cat. No.: B15074218
CAS No.: 853348-19-3
M. Wt: 373.4 g/mol
InChI Key: GIPQFVDUCODRBR-MDZDMXLPSA-N
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Description

3-(4-Phenyl-2-thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a phenyl group attached to a thienyl ring, which is further connected to a propenamide moiety. The trifluoromethyl group attached to the phenyl ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenyl-2-thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide typically involves the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Propenamide Moiety: The propenamide group is formed through the reaction of an appropriate amine with an acrylamide derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenyl-2-thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

3-(4-Phenyl-2-thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Phenyl-2-thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Phenyl-2-thienyl)-N-phenyl-2-propenamide: Lacks the trifluoromethyl group.

    3-(4-Phenyl-2-thienyl)-N-(4-methylphenyl)-2-propenamide: Contains a methyl group instead of a trifluoromethyl group.

    3-(4-Phenyl-2-thienyl)-N-(3-chlorophenyl)-2-propenamide: Contains a chlorine atom instead of a trifluoromethyl group.

Properties

CAS No.

853348-19-3

Molecular Formula

C20H14F3NOS

Molecular Weight

373.4 g/mol

IUPAC Name

(E)-3-(4-phenylthiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C20H14F3NOS/c21-20(22,23)16-7-4-8-17(12-16)24-19(25)10-9-18-11-15(13-26-18)14-5-2-1-3-6-14/h1-13H,(H,24,25)/b10-9+

InChI Key

GIPQFVDUCODRBR-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=C2)/C=C/C(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C=CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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